![molecular formula C8H7NO B1300999 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 28566-14-5](/img/structure/B1300999.png)
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Vue d'ensemble
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is a compound of interest in various fields of research, including pharmaceuticals, bactericides, antimicrobials, and the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. It is particularly noted for its use as a side-chain in the production of the fourth-generation cephalosporin antibiotic, Cefpirome, which has highlighted its significance in medicinal chemistry .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and its analogues has been achieved through several methods. One approach involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant, which proceeds with high yield and excellent chemoselectivity . Another method includes a multicomponent condensation process involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, with the structure of the resulting heterocycles confirmed by X-ray structural analysis . Additionally, a practical and efficient route has been developed using cyclopentanone and benzylamine as raw materials, employing nucleophilic addition, acetylization, Vilsmeier cyclization reaction, and dechlorination to achieve a high purity product .
Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives has been studied extensively. X-ray analyses and theoretical calculations have been used to determine the favored conformations of these heterocyclic systems. For example, isoxazolo[5,4-b]pyridin-6(7H)-ones prepared from 3,4-dihydro-2(1H)-pyridones exhibit a favored conformer with the aryl group on C4 in a pseudoaxial position .
Chemical Reactions Analysis
Various chemical reactions involving 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives have been explored. For instance, the synthesis of 7-substituted derivatives has been achieved by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions, leading to a range of products including 7-methylene derivatives and fused tricyclic derivatives . The versatility of these reactions demonstrates the compound's utility in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one are crucial for its applications. The compound exhibits various biological activities, such as antiulcer and anticancer properties. Different synthetic methods have been reviewed, including thermal rearrangement, catalytic dehydration and/or dehydrogenation, Friedlander condensation reaction, Grignard reaction, Diels-Alder reaction, and cyclization of 1,5-dicarbonyl compounds, which all contribute to the understanding of its properties and potential uses . The high yields and purity achieved in its synthesis, as well as the development of efficient synthetic routes, indicate its promising prospects in various industrial applications .
Applications De Recherche Scientifique
Application in Green Chemistry
- Summary of the Application: 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is used in the synthesis of its analogues through a manganese-catalyzed oxidation process . This process is significant as it provides a convenient and effective method for direct oxidation to form 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one .
- Methods of Application or Experimental Procedures: The oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity . This catalytic system was also used efficiently for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine .
- Results or Outcomes: The result of this process is the successful synthesis of 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one analogues with high yield and excellent chemoselectivity . This represents a significant advancement in the field of green chemistry, providing a more efficient and environmentally friendly method for the synthesis of these compounds .
Application in Pharmaceutical Chemistry
- Summary of the Application: 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one is a key intermediate in the synthesis of cefpirome , a fourth-generation cephalosporin antibiotic.
- Methods of Application or Experimental Procedures: A new practical and efficient route was developed for the synthesis of 6,7-dihydro-5H-cyclopenta [b]pyridine . The specific methods and procedures are not detailed in the source.
- Results or Outcomes: The result of this process is the successful synthesis of 6,7-dihydro-5H-cyclopenta [b]pyridine, which is a key intermediate of cefpirome . This represents a significant advancement in the field of pharmaceutical chemistry, providing a more efficient method for the synthesis of this antibiotic.
Application in Organic Chemistry
- Summary of the Application: 2,3-Cyclopentenopyridine, a precursor to 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one, is used as a reactant/reagent for ruthenium-mediated dual catalytic reactions of isoquinoline via C-H activation and dearomatization for isoquinolone .
- Results or Outcomes: The result of this process is the successful synthesis of isoquinolone . This represents a significant advancement in the field of organic chemistry, providing a more efficient method for the synthesis of these compounds.
Safety And Hazards
Propriétés
IUPAC Name |
6,7-dihydrocyclopenta[b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEREVKJVWUGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363703 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one | |
CAS RN |
28566-14-5 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-1-pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



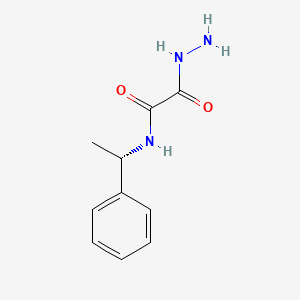
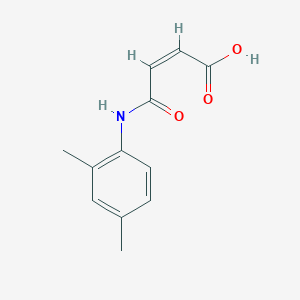
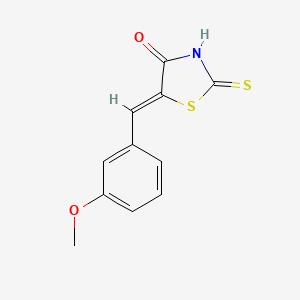
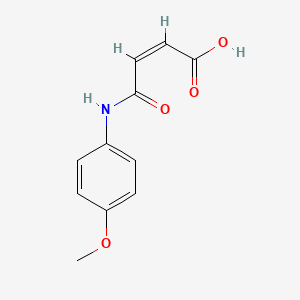
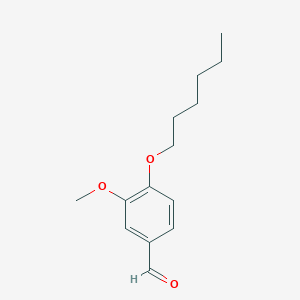
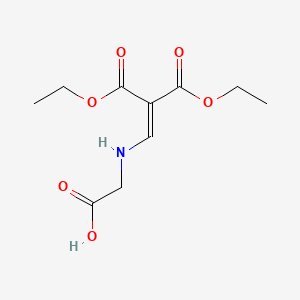
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
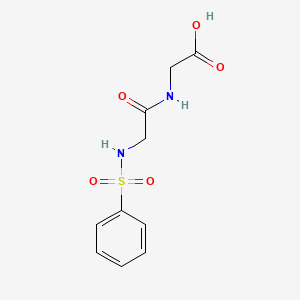
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
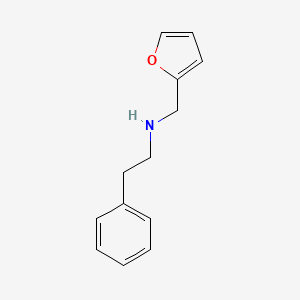

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)